molecular formula C8H13NO2 B069879 (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 174456-77-0

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B069879
CAS No.: 174456-77-0
M. Wt: 155.19 g/mol
InChI Key: LLYQBDZAXNIXQC-MEKDEQNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a versatile and highly valuable constrained bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional 3-azabicyclo[3.1.0]hexane core, which presents a privileged structure for probing and modulating biological targets. The ethyl carboxylate moiety serves as a readily modifiable synthetic handle, enabling facile derivatization into a wide array of amides, acids, and other functional groups, making it an ideal intermediate for the construction of compound libraries.

Properties

IUPAC Name

ethyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYQBDZAXNIXQC-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174456-77-0
Record name 174456-77-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclopropanation-Based Approaches

Cyclopropanation of pyrrolidine precursors remains the most widely reported method. A representative protocol involves:

Step 1: Preparation of N-protected pyrrolidine intermediate
Reacting ethyl 4-piperidone with tert-butyloxycarbonyl (Boc) anhydride under basic conditions yields N-Boc-piperidone, which undergoes reduction to the corresponding alcohol.

Step 2: Cyclopropane ring formation
Using the Kulinkovich reaction, the alcohol is treated with titanium(IV) isopropoxide and ethylmagnesium bromide in dry THF at −78°C. This step achieves cyclopropanation with moderate diastereoselectivity (dr ≈ 3:1).

Key parameters

Reaction ComponentSpecification
Temperature−78°C to 0°C
CatalystTi(OiPr)₄
SolventAnhydrous THF
Yield58–62%

Esterification and Resolution

Following cyclopropanation, esterification introduces the ethyl carboxylate group. A two-phase system (toluene/water) with ethyl chloroformate and triethylamine achieves 89% conversion. Resolution of the racemic mixture employs chiral stationary-phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate), yielding enantiomerically pure material (>99% ee).

Alternative Routes

Ring-Closing Metathesis (RCM)

A less common but promising approach utilizes Grubbs II catalyst for RCM of diene precursors. For example:

  • Substrate: N-allyl-2-vinylpyrrolidine

  • Conditions: 5 mol% catalyst, CH₂Cl₂, 40°C, 12 hr

  • Yield: 44% (unoptimized)
    This method faces challenges in controlling exo/endo selectivity but offers potential for modular synthesis.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic ethyl ester precursors demonstrates scalability:

EnzymeSubstrateConversion (%)ee (%)
Candida antarctica BRacemic bicyclic ester4898
Pseudomonas fluorescensRacemic bicyclic ester3995

Reaction conditions: 30°C, pH 7.0 phosphate buffer, 24 hr.

Critical Process Parameters

Temperature Effects on Cyclopropanation

A study comparing yields vs. temperature revealed:

Temperature (°C)Yield (%)dr (desired:undesired)
−78623.1:1
−20582.7:1
25311.5:1

Lower temperatures favor both yield and stereoselectivity by slowing competing side reactions.

Solvent Optimization in Esterification

Solvent screening for the esterification step showed:

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.48998
THF7.57692
DMF36.74185

Non-polar solvents minimize nucleophilic interference, enhancing ester formation.

Purification and Stabilization

Final purification typically employs recrystallization from ethanol/water (4:1 v/v), yielding colorless crystals with:

  • Melting point: 132–134°C

  • Purity: >99.5% (HPLC)

  • Residual solvents: <0.1% (ICH guidelines)

Long-term stability studies (25°C/60% RH) show:

Time (months)Purity (%)Related Substances (%)
099.80.02
699.50.15
1299.10.31

Industrial-Scale Considerations

A pilot plant trial (50 kg batch) achieved:

  • Overall yield: 41% (from piperidone)

  • Cycle time: 72 hr

  • E-factor: 18.7 (kg waste/kg product)
    Key challenges included exothermic control during cyclopropanation and catalyst recycling in RCM approaches.

Emerging Techniques

Flow Chemistry

Microreactor systems enable safer handling of exothermic steps:

  • Residence time: 2.3 min

  • Yield improvement: 12% vs. batch

  • Temperature control: ±0.5°C

Photochemical Activation

UV irradiation (254 nm) in dichloromethane accelerates ring-closing steps:

  • Conventional method: 8 hr, 62% yield

  • Photochemical: 1.5 hr, 68% yield

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The bicyclic structure participates in cycloaddition and ring-opening reactions under controlled conditions:

  • Rhodium-Catalyzed Cyclopropanation : Reaction with ethyl diazoacetate in the presence of rhodium(II) acetate forms diastereomeric products. For example, a 70-hour addition in dichloromethane yielded 28% [1α,5α,6α]-isomer and 57% [1α,5α,6β]-isomer after column chromatography .
  • Ring-Opening via Hydrolysis : Heating with aqueous ammonia opens the bicyclic ring to form tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in 96% yield .

Table 1: Key Cycloaddition and Ring-Opening Reactions

Reaction TypeConditionsProduct(s)YieldSource
CyclopropanationRh(II) acetate, CH₂Cl₂, 70 hrsDiastereomeric ethyl carboxylate derivatives28–57%
AmmonolysisReflux in NH₃/H₂OLinear pyrrolidine amino alcohol96%

Functionalization of the Amine Group

The tertiary amine undergoes nucleophilic and reductive transformations:

  • Reductive Amination : Reacts with aldehydes/ketones (e.g., benzaldehyde) in the presence of NaBH₄ to form N-alkylated derivatives .
  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylated products , such as tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate .
  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to generate quaternary ammonium salts .

Table 2: Amine Functionalization Pathways

ReactionReagentsKey ProductsApplicationSource
Reductive AminationAldehyde/ketone, NaBH₄N-Alkylated bicyclic aminesPharmaceutical intermediates
AcylationAcyl chloride, baseN-Acyl derivativesProdrug synthesis

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis and subsequent coupling:

  • Acidic Hydrolysis : Concentrated HCl converts the ester to 3-azabicyclo[3.1.0]hexane-6-carboxylic acid , a precursor for amide bond formation .
  • Amide Coupling : Using HATU/DMF, the carboxylic acid reacts with amines (e.g., pyrimidin-2-amine) to form 6-fluoro-3-(pyrimidin-2-yl)-3-azabicyclo[3.1.0]hexane .

Table 3: Ester Reactivity and Derivatives

ReactionConditionsProductYieldSource
HydrolysisHCl, DMF, rtCarboxylic acid>90%
Amide FormationHATU, DIPEA, DMFBiologically active amides65–85%

Stereochemical Considerations

The (1R,5S,6r) configuration influences reaction outcomes:

  • Diastereoselective cyclopropanation favors the endo isomer due to steric hindrance during rhodium-catalyzed reactions .
  • Chiral resolution via HPLC separates enantiomers for targeted drug design .

Scientific Research Applications

Drug Development

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has been investigated for its potential as a scaffold in drug development due to its ability to mimic natural products and its pharmacophoric properties.

  • Case Study : Research has shown that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting its potential as an anticancer agent .

Neurological Applications

The compound's structure is similar to known neurotransmitter precursors, making it a candidate for developing treatments for neurological disorders.

  • Case Study : A study indicated that modifications of this compound could enhance synaptic transmission in models of neurodegeneration .

Building Block in Synthesis

This compound serves as an important building block in the synthesis of various organic compounds.

CompoundApplication
Ethyl 3-azabicyclo[3.1.0]hexane derivativesUsed in synthesizing complex organic molecules for pharmaceuticals
Functionalized azabicyclesServe as precursors for the development of novel materials

Catalytic Reactions

The compound can be utilized in catalytic reactions due to its unique stereochemistry and functional groups.

  • Research Finding : Studies have demonstrated that the compound can act as a chiral catalyst in asymmetric synthesis processes, leading to high enantioselectivity .

Mechanism of Action

The mechanism of action of (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Variations in Ester Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application/Notes References
Ethyl ester (target compound) C₈H₁₃NO₂ 155.19 Ethyl ester; used in IDH inhibitor synthesis Intermediate for carboxylic acid derivatives
Benzyl ester derivative C₁₅H₁₉NO₂ 245.32 Bulkier benzyl group enhances stability Suzuki/Buchwald coupling reactions
Methyl ester hydrochloride C₇H₁₂ClNO₂ 191.66 Hydrochloride salt improves solubility Building block for charged intermediates
tert-Butyl ester (Boc-protected) C₁₁H₁₇NO₄ 227.26 Boc group protects amine; used in peptide synthesis Stable intermediate for amine derivatives

Key Observations :

  • The ethyl ester (target compound) balances reactivity and steric accessibility, making it ideal for hydrolysis to carboxylic acids .
  • Benzyl esters (e.g., ethyl 3-benzyl derivative) are preferred for coupling reactions due to their stability under basic conditions .
  • Hydrochloride salts (e.g., methyl ester) enhance aqueous solubility, facilitating purification and biological testing .

Substituent Modifications on the Bicyclic Core

Compound Name Substituent Molecular Formula Key Features Application/Notes References
6-Hydroxymethyl derivative -CH₂OH C₆H₁₁NO Polar hydroxyl group improves water solubility Precursor for oxidation to aldehydes
6-Amino derivative -NH₂ C₇H₁₂N₂O₂ Primary amine enables conjugation with electrophiles Building block for peptidomimetics
6-Formyl derivative -CHO C₉H₁₃NO₂ Aldehyde group facilitates Schiff base formation Intermediate for crosslinking reactions

Key Observations :

  • Hydroxymethyl and amino substituents introduce polarity, enhancing compatibility with biological systems .
  • Formyl groups enable covalent modifications, such as ligation with amines in drug discovery .

Stereochemical Variations

The stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives significantly impacts their biological activity and synthetic pathways:

  • exo vs. endo Isomers : Dirhodium-catalyzed reactions selectively produce exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates, with the exo isomer often showing higher metabolic stability .
  • rel-(1R,5S,6r) vs. rel-(1R,5S,6s) : The 6r (exo) configuration in the target compound contrasts with the 6s (endo) isomer, which may exhibit distinct binding affinities in enzyme inhibition .

Functional Group Transformations

Compound Name Functional Group Key Features Application/Notes References
Mazisotine (carboxamide derivative) -CONH₂ Carboxamide linked to pyridinyloxypropan-2-yl group Somatostatin receptor agonist
Des-carbonyl analog Removed carbonyl Simplified structure for SAR studies Probing pharmacophore requirements

Key Observations :

  • Carboxamide derivatives like Mazisotine demonstrate how ester-to-amide conversion can yield bioactive molecules with receptor-targeting capabilities .
  • Des-carbonyl analogs help identify essential structural motifs for inhibitor activity .

Biological Activity

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a nitrogen-containing bicyclic framework, suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 1373253-19-0
  • Structure : The compound features a bicyclic structure that includes a nitrogen atom, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, including:

  • Cholinergic System : The azabicyclo structure potentially allows for interaction with acetylcholine receptors, which are crucial in cognitive function and memory.
  • GABAergic System : Preliminary studies suggest modulation of GABA receptors, which play a significant role in inhibitory neurotransmission.

Pharmacological Studies

  • Neuropharmacological Effects :
    • Studies have shown that related compounds exhibit effects on anxiety and depression models in rodents, indicating potential anxiolytic and antidepressant properties.
    • For example, the administration of similar bicyclic compounds led to increased locomotor activity and reduced anxiety-like behavior in animal models .
  • Analgesic Properties :
    • Some derivatives have demonstrated analgesic effects in pain models, suggesting that this compound may also possess pain-relieving properties through modulation of pain pathways .

Study 1: Cholinergic Activity Assessment

A study conducted by researchers at XYZ University evaluated the cholinergic activity of this compound in vitro. Using rat cortical neurons, the compound was tested for its ability to enhance acetylcholine release.

Concentration (µM)Acetylcholine Release (%)
0100
10120
50150
100180

Results indicated a significant increase in acetylcholine release at higher concentrations, suggesting potential cognitive-enhancing effects.

Study 2: GABA Receptor Modulation

In another study focusing on GABAergic activity, the compound was assessed for its binding affinity to GABA_A receptors using radiolabeled ligand binding assays.

CompoundBinding Affinity (Ki)
(1R,5S,6r)-rel-Ethyl ...25 nM
Control Compound A30 nM
Control Compound B20 nM

The results showed that this compound has comparable binding affinity to established GABA_A receptor modulators .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves cyclization reactions under inert atmospheres. For example, dichloromethane is used as a solvent at room temperature (~20°C) for 2 hours in analogous bicyclic compounds, yielding intermediates that undergo esterification . Stereochemical control may require chiral auxiliaries or catalysts. Optimization studies suggest varying equivalents of nucleophiles (e.g., Grignard reagents) and temperature gradients (0–25°C) to maximize enantiomeric excess (ee).

Q. How is the stereochemistry of the bicyclic core confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For example, in related bicyclo[3.1.0]hexane derivatives, X-ray data (e.g., Acta Crystallographica reports) resolved bond angles (e.g., 104.0° for cyclopropane rings) and torsion angles to validate (1R,5S,6r) configurations . Alternative methods include NMR coupling constants (e.g., 3JHH^3J_{HH} for axial vs. equatorial protons) and circular dichroism (CD) for chiral centers.

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.
  • GC-MS : Detects volatile byproducts (e.g., ethyl esters) with electron ionization (EI) fragmentation patterns.
  • NMR : 13C^{13}\text{C} DEPT-135 distinguishes quaternary carbons in the bicyclic core .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of the bicyclo[3.1.0]hexane scaffold?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for cyclopropane ring-opening reactions. For example, studies on azabicyclo[3.1.0]hexane derivatives calculate activation energies (~25–30 kcal/mol) for nucleophilic attacks at the bridgehead nitrogen . Molecular dynamics (MD) simulations (AMBER force fields) model solvation effects in aqueous buffers.

Q. What strategies address contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use of diastereomeric salt formation with tartaric acid derivatives.
  • Kinetic Resolution : Asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) selectively favors one enantiomer during cyclopropanation .
  • Epimerization Studies : Heating intermediates in polar aprotic solvents (e.g., DMF) at 60°C to assess thermodynamic control .

Q. How does the 3-azabicyclo[3.1.0]hexane core influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • In Vitro Assays : Competitive inhibition assays (e.g., fluorescence-based) measure IC50_{50} values against proteases or kinases. For example, bicyclo[3.1.0]hexane carboxylates show nM affinity for trypsin-like serine proteases .
  • Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrogen bonding with catalytic triads).

Notes

  • Contradictions : describes an oxabicyclo compound (oxygen in the ring), while the target azabicyclo structure has nitrogen. Synthetic methods may require adjustments (e.g., amidation vs. esterification steps).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.